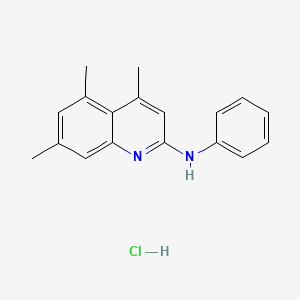![molecular formula C19H21ClO4 B5090429 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of benzaldehyde derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde may exert its therapeutic effects by modulating various signaling pathways in the body. For instance, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its potential therapeutic applications. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of using 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to investigate the potential use of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in the treatment of various types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde and its potential side effects.
Méthodes De Synthèse
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-ethylphenol with propylene oxide to form 4-[3-(4-chloro-3-ethylphenoxy)propoxy]phenol. The resulting compound is then reacted with 3-methoxybenzaldehyde in the presence of a base to yield 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde.
Applications De Recherche Scientifique
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-15-12-16(6-7-17(15)20)23-9-4-10-24-18-8-5-14(13-21)11-19(18)22-2/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQUEVLZVSLZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)

![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)
![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)

![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)

